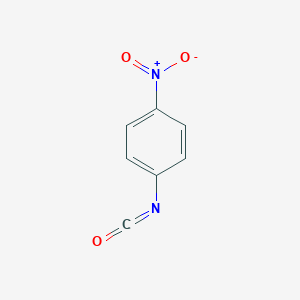
4-硝基苯异氰酸酯
描述
4-Nitrophenyl isocyanate is a compound known for its biological properties and relevance in medicinal chemistry. It is a part of a class of compounds that are significant due to their various applications in synthetic processes and their potential as intermediates in pharmaceutical development .
Synthesis Analysis
The synthesis of 4-nitrophenyl isocyanate can be achieved through the reaction of triphosgene with p-nitroaniline. The process involves optimizing conditions such as solvent choice, solvent content, reaction time, and the molar ratio of the starting materials. Ethyl acetate has been identified as an effective solvent, and under optimal conditions, the yield of 4-nitrophenyl isocyanate can reach 66.0% .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl isocyanate has been studied using Density Functional Theory (DFT) calculations. The optimized molecular geometry and reactive parameters were investigated, and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was found to be 4.516 eV. The Molecular Electrostatic Potential (MEP) was also traced to identify reactive sites within the molecule .
Chemical Reactions Analysis
4-Nitrophenyl isocyanate can participate in various chemical reactions. For instance, it can be used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization. This process is compatible with common protecting groups and allows for the environmentally friendly and cost-effective conversion of carboxylic acids to ureas . Additionally, 4-nitrophenyl isocyanate derivatives can be used as precursors for the synthesis of new nitroxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl isocyanate derivatives have been explored through vibrational spectra analysis. The vibrational spectra of related compounds, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have been measured and assigned, providing insights into the conformational stability and the influence of substituents on the phenyl ring strain . The crystal structure of p-nitrophenyl isocyanide, a related compound, has been determined, revealing attractive intermolecular interactions that contribute to its stability .
科学研究应用
制备N-烷基氨基甲酸酯
4-硝基苯异氰酸酯已被用于制备N-烷基氨基甲酸酯。涉及4-硝基苯氯甲酸酯和烷基铵盐的高效两相方法可产生N-甲基氨基甲酸酯和其他N-烷基氨基甲酸酯类似物。值得注意的是,4-硝基苯N-甲基氨基甲酸酯是对高毒性甲基异氰酸的更安全替代(Peterson, Houguang, & Ke, 2006)。
振动和DFT分析
已进行了相关化合物的振动光谱分析和构象研究,如2-甲基-3-硝基苯异氰酸酯和4-甲基-2-硝基苯异氰酸酯。这些研究涉及详细的谐振频率分析,并提供了关于这些分子稳定性和行为的见解(Tonannavar et al., 2012)。
合成方法
已开发了不同的方法用于合成4-硝基苯异氰酸酯。一项研究专注于从三氯氧磷和对硝基苯胺合成它,研究了溶剂、反应时间和物质比等各种因素对产率的影响(Wei Wenlong, 2007)。
聚合引发剂
4-硝基苯异氰酸酯用于合成N-芳基-N′-吡啶基脲,这些化合物在环氧树脂的开环聚合中作为热潜伏引发剂。这种应用在创造温度敏感材料中具有重要意义(Makiuchi, Sudo, & Endo, 2015)。
监测空气中的异氰酸酯
一种涉及4-硝基-7-哌嗪基-2,1,3-苯并噁二唑(NBDPZ)的方法利用4-硝基苯异氰酸酯监测空气中的单异氰酸酯和二异氰酸酯。这种方法以其增强的选择性和灵敏度而闻名,对环境和职业健康监测至关重要(Vogel & Karst, 2002)。
分析化学应用
4-硝基苯异氰酸酯在分析化学中发挥作用,特别是在同时定量测定4-硝基酚及其葡萄糖醛酸盐和硫酸盐结合物方面。这涉及离子对HPLC测定结合紫外检测,对药代动力学和药物代谢研究有用(Almási, Fischer, & Perjési, 2006)。
Lossen反应和聚合物合成
4-硝基苯异氰酸酯衍生物的Lossen反应在聚合物合成中具有应用,特别是在聚氨酯和聚脲的制备中。这项研究还涉及开发用于空气中异氰酸酯的光学传感方法,有助于工业环境中的安全(Ghosh, 2017)。
量子计算分析
一项关于4-硝基苯异氰酸酯的量子计算分析研究调查了其分子性质,包括DFT研究、HOMO-LUMO分析和毒性预测。这项研究对于理解分子行为和在药物化学中的潜在应用至关重要(Letters in Applied NanoBioScience, 2022)。
安全和危害
未来方向
属性
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl isocyanate | |
CAS RN |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



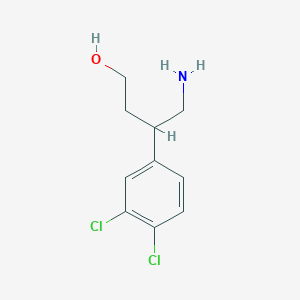
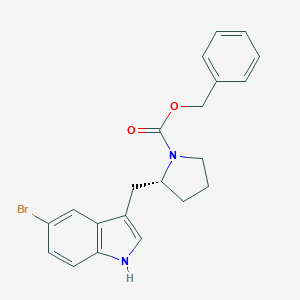
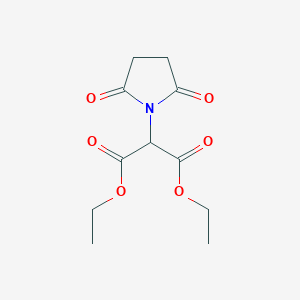
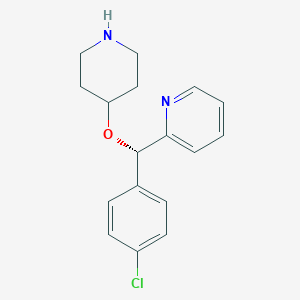
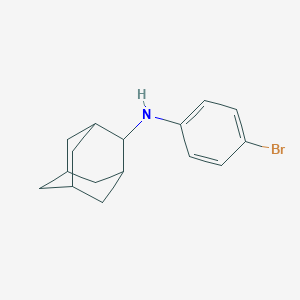
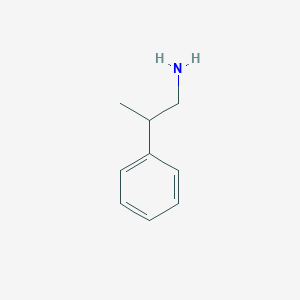
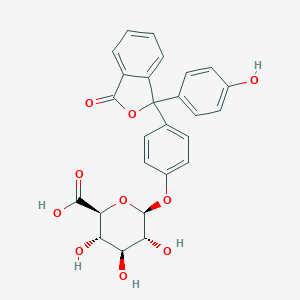
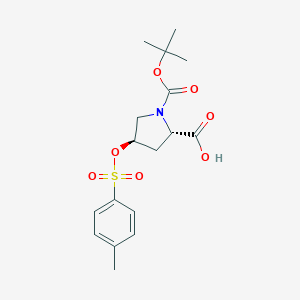
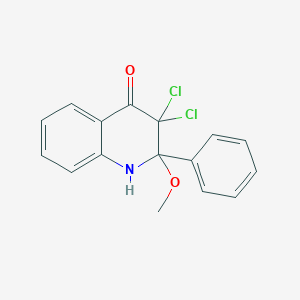
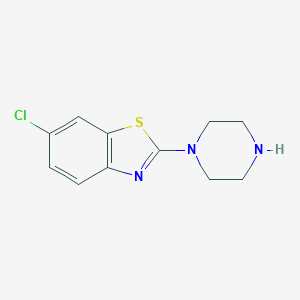
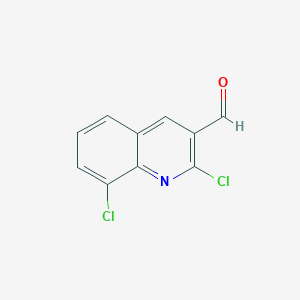
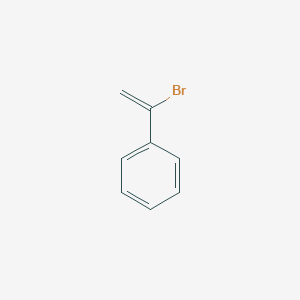
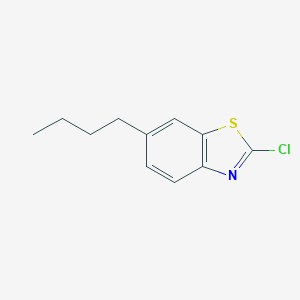
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)